1-(5-Bromopyridin-3-yl)piperidine-4-carboxamide
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Overview
Description
1-(5-Bromopyridin-3-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C11H14BrN3O and a molecular weight of 284.15 g/mol . This compound is characterized by the presence of a bromopyridine moiety attached to a piperidine ring, which is further connected to a carboxamide group. It is a versatile compound with significant potential in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-3-yl)piperidine-4-carboxamide typically involves the reaction of 5-bromopyridine-3-carboxylic acid with piperidine and subsequent conversion to the carboxamide derivative. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring, to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different piperidine derivatives .
Scientific Research Applications
1-(5-Bromopyridin-3-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can bind to active sites, while the piperidine ring provides structural stability. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyridin-2-yl)piperidine-4-carboxamide: Similar structure but with the bromine atom at a different position on the pyridine ring.
3-Phenyl-1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)thiourea: Contains a pyrimidine ring and thiourea group, offering different biological activities.
Uniqueness
1-(5-Bromopyridin-3-yl)piperidine-4-carboxamide is unique due to its specific substitution pattern and the presence of both a bromopyridine and piperidine moiety. This combination provides distinct reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H14BrN3O |
---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
1-(5-bromopyridin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C11H14BrN3O/c12-9-5-10(7-14-6-9)15-3-1-8(2-4-15)11(13)16/h5-8H,1-4H2,(H2,13,16) |
InChI Key |
VAPJHAAYDBRLIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
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